molecular formula C13H16N6O B12244192 8-(1H-imidazol-1-yl)-2-(3-methylbutyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one

8-(1H-imidazol-1-yl)-2-(3-methylbutyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one

Cat. No.: B12244192
M. Wt: 272.31 g/mol
InChI Key: LGRJTPWPTCYZBW-UHFFFAOYSA-N
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Description

8-(1H-imidazol-1-yl)-2-(3-methylbutyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is a complex organic compound that belongs to the class of triazolopyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1H-imidazol-1-yl)-2-(3-methylbutyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one typically involves multiple steps:

    Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.

    Formation of the Triazole Ring: The triazole ring can be synthesized via the cyclization of hydrazine derivatives with appropriate nitriles.

    Formation of the Pyrazine Ring: This involves the cyclization of 1,2-diamines with α-diketones.

    Final Coupling: The final step involves coupling the imidazole, triazole, and pyrazine rings under specific conditions, such as the use of a strong base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.

Medicine

In medicine, the compound has potential applications as a pharmaceutical agent. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 8-(1H-imidazol-1-yl)-2-(3-methylbutyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can form stable complexes with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 8-(1H-imidazol-1-yl)-2-(3-methylbutyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one
  • 8-(1H-imidazol-1-yl)-2-(3-methylbutyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-thione
  • 8-(1H-imidazol-1-yl)-2-(3-methylbutyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-amine

Uniqueness

The uniqueness of this compound lies in its specific combination of rings and functional groups. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H16N6O

Molecular Weight

272.31 g/mol

IUPAC Name

8-imidazol-1-yl-2-(3-methylbutyl)-[1,2,4]triazolo[4,3-a]pyrazin-3-one

InChI

InChI=1S/C13H16N6O/c1-10(2)3-6-19-13(20)18-8-5-15-11(12(18)16-19)17-7-4-14-9-17/h4-5,7-10H,3,6H2,1-2H3

InChI Key

LGRJTPWPTCYZBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(=O)N2C=CN=C(C2=N1)N3C=CN=C3

Origin of Product

United States

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